molecular formula C25H33N3O B15011880 2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide CAS No. 339590-74-8

2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide

Cat. No.: B15011880
CAS No.: 339590-74-8
M. Wt: 391.5 g/mol
InChI Key: RTQFMHKEIOUPDD-UHFFFAOYSA-N
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Description

2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a nonyl chain at the cyclopropane ring and an (E)-phenyldiazenyl (azo) group attached to the para position of the phenyl ring. The compound’s structural complexity arises from the cyclopropane core, which confers rigidity, and the azo group, which introduces photoresponsive or coordination properties.

Properties

CAS No.

339590-74-8

Molecular Formula

C25H33N3O

Molecular Weight

391.5 g/mol

IUPAC Name

2-nonyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H33N3O/c1-2-3-4-5-6-7-9-12-20-19-24(20)25(29)26-21-15-17-23(18-16-21)28-27-22-13-10-8-11-14-22/h8,10-11,13-18,20,24H,2-7,9,12,19H2,1H3,(H,26,29)

InChI Key

RTQFMHKEIOUPDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CC1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, which involve the addition of a carbene or carbenoid to an alkene. Common reagents for this step include diazomethane or Simmons-Smith reagents.

    Attachment of the Nonyl Chain: The nonyl chain can be introduced through alkylation reactions, where a nonyl halide reacts with a suitable nucleophile.

    Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be synthesized through diazotization reactions, where aniline derivatives react with nitrous acid to form diazonium salts, followed by coupling with a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and alkylation reactions, as well as employing efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenyldiazenyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the cyclopropane ring or the nonyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and phenyldiazenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

All compounds below share the cyclopropanecarboxamide backbone but differ in substituents, leading to distinct properties:

Compound Name Key Substituents Functional Groups of Interest
2-nonyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide Nonyl chain, (E)-phenyldiazenylphenyl Azo group, lipophilic nonyl chain
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-methoxyphenoxy, N,N-diethyl Ether linkage, methoxy group
Cyclopropylfentanyl Piperidine, phenylethyl Opioid receptor-targeting moieties
Azo alkynylplatinum(II) complexes (L1–L4) Ethynyl, succinamide, (E)-phenyldiazenylphenyl Platinum coordination sites, azo groups
Key Observations:
  • Azo Group Utility : The (E)-phenyldiazenyl group in the target compound and L1–L4 complexes enables π-conjugation and photoisomerization, which are critical for applications in light-responsive materials or catalysis.
  • Pharmacological Activity : Cyclopropylfentanyl’s piperidine-phenylethyl substituents enable μ-opioid receptor binding, a feature absent in the target compound due to its distinct substitution pattern .
Bioherbicidal Activity:
  • Cyclopropanecarboxamide derivatives in plant extracts (e.g., N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide) exhibit herbicidal activity via inhibition of plant cell division . The target compound’s nonyl chain may enhance soil adsorption, prolonging activity compared to shorter-chain analogs.
Opioid Activity:
  • Cyclopropylfentanyl’s EC50 for μ-opioid receptor activation is ~0.5 nM, attributed to its 4-anilidopiperidine structure .
Stability and Reactivity:
  • The azo group in the target compound may undergo photodegradation or reduction to amines, unlike the stable ether or piperidine groups in analogs .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Property Target Compound N,N-Diethyl-2-(4-methoxyphenoxy)... Cyclopropylfentanyl
Molecular Weight (g/mol) ~450 (estimated) 342.4 394.5
LogP (Predicted) ~6.5 (highly lipophilic) ~3.2 ~4.8
Key Functional Groups Azo, nonyl Methoxy, ether Piperidine, phenylethyl

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